molecular formula C19H16F2N4O2S2 B2446465 N-(4-fluorobenzyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868977-37-1

N-(4-fluorobenzyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2446465
CAS RN: 868977-37-1
M. Wt: 434.48
InChI Key: IZRMTVXSGOAQGU-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16F2N4O2S2 and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives structurally related to N-(4-fluorobenzyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been explored for their anticancer activities. Specifically, a series of compounds were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some derivatives demonstrated significant cytotoxic results against breast cancer, indicating the potential for these compounds to be developed as anticancer agents (Sraa Abu-Melha, 2021). Additionally, thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar to the given chemical structure, showed Src kinase inhibitory and anticancer activities, with significant inhibition of cell proliferation in human cancer cells (Asal Fallah-Tafti et al., 2011).

Anticonvulsant Activities

A study focused on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, closely related to the chemical structure , revealed their potential as anticonvulsant agents. These compounds provided excellent protection against seizures induced in mice, indicating the significance of structural modifications in enhancing biological activity and suggesting a promising avenue for developing new anticonvulsant drugs (H. Kohn et al., 1993).

Anti-inflammatory Activity

Research into derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity. Among the synthesized compounds, specific derivatives showed notable anti-inflammatory effects, contributing valuable insights into the design of new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2S2/c20-14-5-1-12(2-6-14)9-16(26)23-18-24-25-19(29-18)28-11-17(27)22-10-13-3-7-15(21)8-4-13/h1-8H,9-11H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRMTVXSGOAQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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